N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine is a chemical compound characterized by the presence of a benzimidazole moiety linked to a cyclohexanamine group. This compound has garnered attention in various fields of research, including medicinal chemistry and materials science, due to its potential biological activities and applications as a building block for more complex molecules.
The compound can be synthesized from o-phenylenediamine and cyclohexanamine through condensation reactions, often involving aldehydes or formic acid as intermediates. The synthesis methods and characterization techniques are well-documented in scientific literature, providing insights into its properties and applications .
N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological activities. These compounds are often explored for their roles as ligands in coordination chemistry and their potential therapeutic effects.
The synthesis of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine typically involves the reaction of o-phenylenediamine with cyclohexanamine under acidic conditions. The reaction may also utilize formic acid or other aldehydes to facilitate the formation of the benzimidazole structure.
A common procedure includes:
The molecular structure of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine features a cyclohexane ring attached to a benzimidazole unit via a methylene bridge. The benzimidazole ring is nearly planar, which is typical for this class of compounds.
Key structural data includes:
N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine can participate in various chemical reactions, including:
The reactivity of the amine group allows it to engage in nucleophilic substitution reactions, while the benzimidazole moiety can participate in electrophilic aromatic substitution reactions, expanding its utility in synthetic chemistry .
The mechanism of action for N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine is primarily attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic structure.
Research indicates that compounds containing the benzimidazole core often exhibit anti-inflammatory and antimicrobial properties, making them valuable in pharmaceutical applications .
N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine has several scientific uses:
Benzimidazole (1H-benzo[d]imidazole) is a fused heterocyclic system comprising benzene and imidazole rings. This "privileged scaffold" in medicinal chemistry exhibits structural similarity to purine nucleotides, enabling diverse interactions with biological targets like enzymes, receptors, and DNA [6] [7]. Its derivatives constitute ~80% of marketed pharmaceuticals targeting viral, bacterial, parasitic, and oncological pathologies [5]. Notable examples include:
The scaffold’s bioavailability, metabolic stability, and ease of functionalization allow tailored pharmacokinetic and pharmacodynamic optimization. Its planar structure facilitates π-π stacking and hydrogen bonding, critical for target binding [5] [7]. As noted by Alaqeel (2017), benzimidazole’s role as a vitamin B₁₂ degradation product further underpins its biological relevance [6] [8].
Table 1: Therapeutic Applications of Select Benzimidazole Derivatives
Compound | Therapeutic Category | Key Target/Mechanism |
---|---|---|
Omeprazole | Antiulcer | H⁺/K⁺ ATPase inhibitor |
Telmisartan | Antihypertensive | Angiotensin II receptor antagonist |
Albendazole | Anthelmintic | Tubulin polymerization inhibitor |
Enviradine | Antiviral | RNA polymerase inhibition |
Bendamustine | Anticancer | DNA alkylating agent |
The C2 position of benzimidazole is a critical site for chemical modification, profoundly influencing bioactivity. Substitution at this position enhances:
Synthetic routes typically involve condensation of o-phenylenediamine with carboxylic acids or aldehydes. For example, reaction with phenylacetic acid yields 2-benzylbenzimidazole, a precursor to advanced derivatives [9] [10]. Recent studies emphasize 2-(aminomethyl) substitutions (–CH₂NH–) for enhancing blood-brain barrier penetration and antimicrobial potency [6] [9].
N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine (CAS: 175530-76-4; C₁₄H₁₉N₃; MW: 229.32 g/mol) integrates key structural features for drug development:
Table 2: Physicochemical Properties of N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉N₃ |
Molecular Weight | 229.32 g/mol |
Calculated cLogP | 3.38 |
Hydrogen Bond Donors | 2 (NH of benzimidazole, NH) |
Hydrogen Bond Acceptors | 2 (Benzimidazole N, amine N) |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 40.7 Ų |
The compound’s balanced lipophilicity (cLogP ≈3.38) and moderate polar surface area (40.7 Ų) suggest favorable intestinal absorption and blood-brain barrier penetration [3] [6]. The cyclohexyl group’s non-planar structure may reduce off-target effects by limiting non-specific binding, while the secondary amine enables salt formation for solubility optimization [6] [9].
Structural Comparison to Known Bioactive Compounds:
Preliminary in silico analyses indicate potential for kinase inhibition and antimicrobial activity, warranting empirical validation [2] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: